3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione
Description
The compound 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione features a pyrimidine-2,4-dione core substituted at the 3-position with a methyl group and at the 6-position with a 1,4-diazepane ring linked to a 6-(trifluoromethyl)pyridin-3-yl moiety. Its structural complexity arises from the integration of a seven-membered diazepane ring, which confers conformational flexibility, and the trifluoromethylpyridinyl group, which enhances lipophilicity and metabolic stability .
Properties
Molecular Formula |
C17H20F3N5O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20F3N5O2/c1-23-15(26)9-14(22-16(23)27)25-6-2-5-24(7-8-25)11-12-3-4-13(21-10-12)17(18,19)20/h3-4,9-10H,2,5-8,11H2,1H3,(H,22,27) |
InChI Key |
INGZBPFFFGFSEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCCN(CC2)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine nucleus, 1H-pyrimidine-2,4-dione , is typically synthesized via condensation reactions involving urea derivatives and β-dicarbonyl compounds. A common approach involves:
- Condensation of urea with β-ketoesters or β-diketones under acidic or basic conditions.
- Cyclization to form the pyrimidine ring, often facilitated by reagents such as ammonium salts or amidines.
Urea + Malonic acid derivatives → Cyclization → 1H-pyrimidine-2,4-dione
- Elevated temperatures (~100-150°C)
- Acidic catalysts (e.g., ammonium chloride)
- Solvent: ethanol, acetic acid, or water
- The condensation of urea with ethyl acetoacetate in ethanol under reflux yields pyrimidine-2,4-dione derivatives efficiently.
- Use of microwave-assisted synthesis accelerates cyclization, reducing reaction times significantly.
Functionalization at Position 6: Introduction of the (Trifluoromethyl)pyridin-3-ylmethyl Group
The attachment of the 6-(trifluoromethyl)pyridin-3-ylmethyl group is achieved through nucleophilic substitution or cross-coupling reactions:
- Preparation of 6-(trifluoromethyl)pyridin-3-ylmethyl halides or boronic acids as intermediates.
- Coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination facilitate the attachment to the pyrimidine core.
Trifluoromethyl pyridine derivative (e.g., 3-bromopyridine) + methylating agent → 6-(trifluoromethyl)pyridin-3-ylmethyl halide
Followed by:
Pyrimidine-2,4-dione derivative + 6-(trifluoromethyl)pyridin-3-ylmethyl halide → Substituted pyrimidine
- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: potassium carbonate or cesium carbonate
- Solvent: DMF, DMSO, or toluene
- Temperature: 80-120°C
- Suzuki coupling provides high yields and regioselectivity.
- Microwave-assisted conditions improve reaction efficiency.
Synthesis of the 1,4-Diazepan-1-yl Linker
The diazepane (1,4-diazepan-1-yl) moiety is introduced via:
- Reductive amination of aldehyde or ketone precursors with 1,4-diaminocyclohexane derivatives.
- Nucleophilic substitution of activated intermediates (e.g., mesylates or halides) with diamines.
Aldehyde + 1,4-diaminocyclohexane → Reductive amination → Diazepane linkage
or
Chloromethyl derivative + 1,4-diaminocyclohexane → Nucleophilic substitution → Diazepane linkage
- Reductive amination: NaBH₃CN or NaBH₄, in methanol or ethanol
- Nucleophilic substitution: reflux in acetonitrile or DMSO, with base
- Use of reductive amination under mild conditions yields high purity diazepane linkers.
- Protecting groups are often employed to control regioselectivity.
Coupling of the Pyrimidine and Diazepane Units
The final step involves connecting the pyrimidine core with the diazepane linker:
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI, DCC).
- Nucleophilic substitution of suitable leaving groups (e.g., mesylates, tosylates) on the linker with the pyrimidine derivative bearing amino or hydroxyl functionalities.
Pyrimidine-2,4-dione derivative with amino group + diazepane linker with activated leaving group → Coupled product
- Solvent: DMF or DCM
- Base: DIPEA or TEA
- Temperature: Room temperature to 50°C
- Use of carbodiimide coupling agents ensures high yields and minimal side reactions.
- Microwave-assisted coupling can accelerate the process.
Purification and Characterization
Post-synthesis, purification typically involves:
- Column chromatography using silica gel and appropriate solvent systems.
- Recrystallization from solvents like ethanol or acetonitrile.
- Analytical techniques : NMR, HPLC, MS, and IR to confirm structure and purity.
Summary Table of Key Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Pyrimidine core synthesis | Condensation | Urea + β-dicarbonyl | Reflux, acid/base catalysis | ~70-90% yield |
| Trifluoromethyl pyridine attachment | Suzuki coupling | 3-bromopyridine + boronic acid | Pd catalyst, DMF, 80-120°C | High regioselectivity |
| Diazepane linker formation | Reductive amination | Aldehyde + diamine | NaBH₃CN, ethanol | High purity, mild conditions |
| Final coupling | Amide formation | Carboxylic acid + amine | EDCI/DMAP, DCM | >80% yield |
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine or pyridine rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
Medicinal applications include its use as a lead compound in the development of drugs for various diseases. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry .
Industry
In the industrial sector, the compound is used in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties contribute to the efficacy and safety of these products .
Mechanism of Action
The mechanism of action of 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the diazepane ring modulates the compound’s overall conformation and reactivity . The compound may inhibit or activate specific pathways, leading to its desired biological effects.
Biological Activity
3-Methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
It features a pyrimidine core substituted with a trifluoromethyl group on a pyridine ring and a diazepane moiety, which may influence its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the trifluoromethyl group enhances lipophilicity and receptor binding affinity, making it a suitable candidate for targeting various biological pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), enhancing or inhibiting receptor activity without directly competing with endogenous ligands.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
Biological Activity Overview
The following table summarizes reported biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines, potentially via apoptosis. |
| Antimicrobial Properties | Demonstrates inhibitory effects against several bacterial strains. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress-induced damage. |
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione against human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at micromolar concentrations.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 3: Neuroprotection
Research focused on the neuroprotective effects of the compound in models of oxidative stress showed that it reduced reactive oxygen species (ROS) levels in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section compares the target compound with pyrimidine-dione derivatives and related heterocycles, emphasizing structural variations and their implications for physicochemical properties and biological activity.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Inferred Properties
| Compound Name | Core Structure | Key Substituents | Inferred Properties |
|---|---|---|---|
| Target Compound | Pyrimidine-2,4-dione | 3-methyl, 6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl] | High lipophilicity (CF₃), conformational flexibility (diazepane), metabolic stability |
| 6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidine-2,4-dione () | Pyrimidine-2,4-dione | 3-fluoro-2-hydroxymethylpropyl, methoxymethyl | Moderate lipophilicity (F), hydrophilic character (OH), potential for polar interactions |
| 4-Hydroxymethyl-8-methoxymethyl-6-methyl-4,5-dihydro-pyrimido[1,6-c][1,3]oxazepine-7,9-dione () | Fused pyrimido-oxazepine | Hydroxymethyl, methoxymethyl | Rigid fused-ring system, enhanced solubility (hydroxyl groups) |
| 6-(4-(Coumarin-3-yl)phenyl)-pyrimidin-2(1H)-one derivatives () | Pyrimidin-2(1H)-one | Coumarin-3-yl, tetrazolyl | Planar structure (coumarin), fluorescence potential, limited flexibility |
| 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile () | Pyridine-3-carbonitrile | Chloropyridinyl, ethylamino, nitro | Electron-withdrawing Cl, rigid ethylamino chain, potential nitro-group reactivity |
Key Observations
Substituent Effects on Lipophilicity and Binding The trifluoromethyl group in the target compound significantly increases lipophilicity compared to fluorine () or chlorine (). This enhances membrane permeability and target engagement in hydrophobic pockets .
Impact of Ring Systems on Flexibility The 1,4-diazepane in the target compound introduces conformational flexibility, enabling adaptation to diverse binding sites. In contrast, fused pyrimido-oxazepine () and coumarin-containing derivatives () exhibit rigidity, which may limit binding to flexible targets .
Hydrogen-Bonding and Solubility Hydroxymethyl and methoxymethyl groups in ’s compounds improve aqueous solubility but may reduce blood-brain barrier penetration. The target compound’s CF₃ and diazepane balance lipophilicity and moderate solubility . Coumarin moieties () introduce π-π stacking capabilities but lack hydrogen-bond donors, unlike the pyrimidine-2,4-dione core .
Metabolic Stability
- The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to chlorine () or hydroxyl groups (), which are susceptible to phase I/II modifications .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione?
Answer: The synthesis can be optimized using computational reaction path searches (e.g., quantum chemical calculations) combined with iterative experimental feedback. For example, ICReDD’s methodology integrates quantum mechanics to predict reaction pathways and information science to streamline experimental conditions, reducing trial-and-error approaches . Key steps include:
- Intermediate synthesis : Coupling 6-(trifluoromethyl)pyridine-3-ylmethyl groups with 1,4-diazepane precursors.
- Purification : Use of membrane separation technologies (e.g., nanofiltration) to isolate intermediates .
- Yield optimization : Employing statistical design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Answer: Structural validation requires multi-technique corroboration:
- X-ray crystallography : Resolve atomic positions, as demonstrated in analogous pyrimidine-dione structures .
- NMR spectroscopy : Compare experimental H/C spectra with computational predictions (e.g., density functional theory).
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer: Focus on target-specific assays:
- Enzyme inhibition : Use fluorogenic substrates or radiolabeled ligands to measure binding affinity (e.g., kinases, phosphodiesterases).
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC determination.
- SAR studies : Compare activity against structural analogs (e.g., substituent variations in pyridine or diazepane moieties) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer: Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) to identify binding poses.
- MD simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding energy (MM-GBSA/PBSA methods) .
- Quantum mechanics/molecular mechanics (QM/MM) : Refine electronic interactions at active sites (e.g., π-π stacking with aromatic residues) .
Q. How to resolve contradictory data in solubility and bioavailability studies?
Answer: Contradictions often arise from assay variability or formulation differences. Mitigation strategies include:
- Standardized protocols : Adopt biorelevant media (e.g., FaSSIF/FeSSIF) for solubility testing.
- Particle engineering : Use micronization or amorphous solid dispersions to enhance dissolution rates .
- Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, ionic strength) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?
Answer: Use a hybrid approach:
- Fragment-based design : Systematically replace substituents (e.g., trifluoromethyl groups with halogens or methyl) and assess activity changes .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity.
- High-throughput screening (HTS) : Test libraries of analogs in parallelized assays (e.g., 96-well plates) .
Q. How to address challenges in scaling up synthesis for preclinical studies?
Answer: Scale-up requires reactor design and process control:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., diazepane ring formation) .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Byproduct management : Optimize membrane separations or liquid-liquid extraction to remove impurities .
Q. What advanced techniques characterize degradation products under stressed conditions?
Answer: Forced degradation studies (acid/base/oxidative stress) paired with:
- LC-HRMS/MS : Identify degradation products via accurate mass and fragmentation patterns.
- NMR isotopolog analysis : Track C-labeled compounds to elucidate degradation pathways.
- Computational degradation prediction : Tools like Zeneth predict likely breakdown pathways .
Methodological Considerations
Q. How to optimize the compound’s solubility for in vivo studies?
Answer: Employ formulation strategies:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Lipid-based formulations : Nanoemulsions or liposomes for parenteral delivery .
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to improve crystallinity .
Q. What kinetic studies are critical for elucidating the compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
